Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine
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Overview
Description
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine is a chemical compound known for its unique structure and properties. It belongs to the class of oxazole derivatives, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine typically involves the reaction of dimethyl-1,2-oxazole with a suitable amine source under controlled conditions. One common method includes the use of N,N-bis[(3,5-dimethyl-4-isoxazolyl)methyl]amine hydrochloride as a precursor . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the oxazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dimethyl-1,2-oxazole: A simpler oxazole derivative with similar chemical properties.
N,N-bis[(3,5-dimethyl-4-isoxazolyl)methyl]amine hydrochloride: A closely related compound used as a precursor in the synthesis of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-7-11(9(3)16-14-7)5-13-6-12-8(2)15-17-10(12)4/h13H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTYPYLZPDVSFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNCC2=C(ON=C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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